(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl isonicotinate (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl isonicotinate
Brand Name: Vulcanchem
CAS No.: 951975-87-4
VCID: VC11882443
InChI: InChI=1S/C20H12N2O4/c23-19-16-4-3-15(25-20(24)14-5-8-21-9-6-14)11-17(16)26-18(19)10-13-2-1-7-22-12-13/h1-12H/b18-10-
SMILES: C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=NC=C4
Molecular Formula: C20H12N2O4
Molecular Weight: 344.3 g/mol

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl isonicotinate

CAS No.: 951975-87-4

Cat. No.: VC11882443

Molecular Formula: C20H12N2O4

Molecular Weight: 344.3 g/mol

* For research use only. Not for human or veterinary use.

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl isonicotinate - 951975-87-4

Specification

CAS No. 951975-87-4
Molecular Formula C20H12N2O4
Molecular Weight 344.3 g/mol
IUPAC Name [(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] pyridine-4-carboxylate
Standard InChI InChI=1S/C20H12N2O4/c23-19-16-4-3-15(25-20(24)14-5-8-21-9-6-14)11-17(16)26-18(19)10-13-2-1-7-22-12-13/h1-12H/b18-10-
Standard InChI Key UTFKBFSDEBWOGN-ZDLGFXPLSA-N
Isomeric SMILES C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=NC=C4
SMILES C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=NC=C4
Canonical SMILES C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=NC=C4

Introduction

The compound (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl isonicotinate belongs to a class of heterocyclic molecules that have garnered significant attention for their potential biological activities. This molecule integrates a benzofuran core, a pyridine moiety, and an isonicotinate group, making it structurally versatile and potentially useful in medicinal chemistry.

Structural Characteristics

The compound's molecular structure can be summarized as follows:

  • Core Framework: Benzofuran fused with a pyridine ring.

  • Substituents: The benzofuran ring is functionalized with an oxo group and a pyridinylmethylene group at position 2, while the isonicotinate ester is attached at position 6.

  • Stereochemistry: The molecule adopts a Z configuration around the methylene double bond.

Synthesis

The synthesis of this compound typically involves:

  • Condensation Reaction: A Knoevenagel condensation between a benzofuran derivative and pyridine-based aldehyde to introduce the pyridinylmethylene group.

  • Esterification: Coupling the intermediate with isonicotinic acid or its derivatives to form the final ester product.

  • Purification: Techniques such as recrystallization or chromatography are employed to isolate the product.

Spectroscopic Characterization

The structure of the compound can be confirmed using advanced spectroscopic techniques:

  • NMR (Nuclear Magnetic Resonance): Provides insights into the proton and carbon environments within the molecule.

    • 1H NMR: Signals corresponding to aromatic protons and methylene protons.

    • 13C NMR: Peaks indicative of carbonyl and aromatic carbons.

  • Mass Spectrometry (MS): Confirms molecular weight.

  • Infrared Spectroscopy (IR): Identifies functional groups such as carbonyl and ester groups through characteristic absorption bands.

Table 2: Representative Spectroscopic Data

TechniqueKey Observations
IR Spectroscopy~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C)
1H NMRδ values for aromatic protons (~7–8 ppm)
Mass SpectrometryMolecular ion peak at ~346 m/z

Biological Significance

This compound's structural features suggest potential applications in drug discovery:

  • Anti-inflammatory Activity: The presence of a benzofuran scaffold often correlates with inhibition of inflammatory enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Antimicrobial Potential: Pyridine derivatives are known for their activity against bacterial strains.

  • Antioxidant Properties: The conjugated system may scavenge free radicals effectively.

Table 3: Hypothetical Biological Activities

ActivityMechanism
Anti-inflammatoryInhibition of LOX enzymes
AntimicrobialDisruption of bacterial cell wall synthesis
AntioxidantFree radical scavenging via conjugated π-system

Applications in Medicinal Chemistry

The compound’s unique structure makes it a promising candidate for:

  • Lead Optimization: It can serve as a scaffold for designing derivatives with enhanced pharmacological profiles.

  • Drug Development: Its functional groups allow for modifications to improve solubility, bioavailability, and target specificity.

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